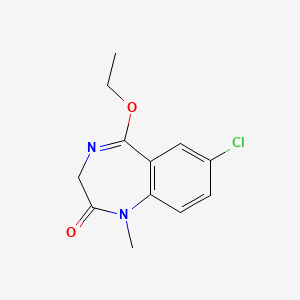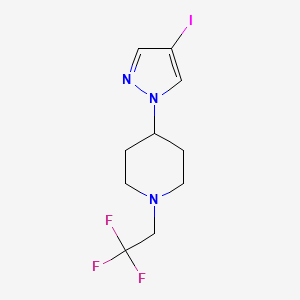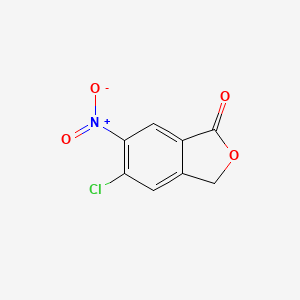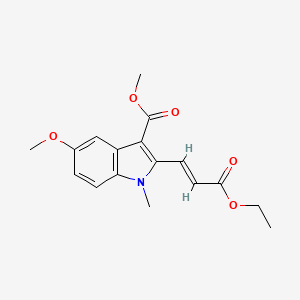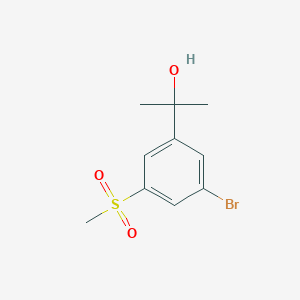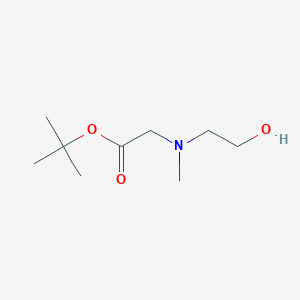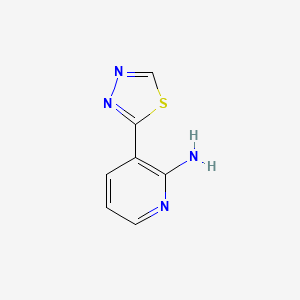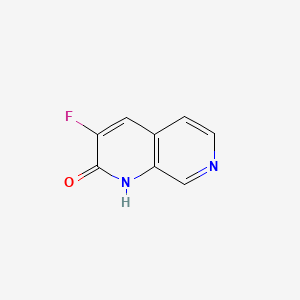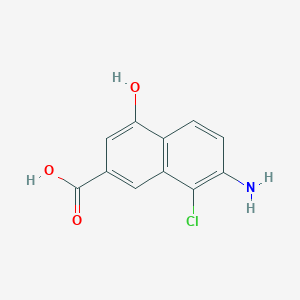
7-Amino-8-chloro-4-hydroxy-2-naphthalenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol. This compound is known for its unique structure, which includes an amino group, a chloro group, and a hydroxy group attached to a naphthalene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- typically involves multi-step organic reactions. One common method includes the chlorination of 2-naphthalenecarboxylic acid followed by amination and hydroxylation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the amino, chloro, and hydroxy groups, making it less reactive in certain chemical reactions.
7-Amino-4-hydroxy-2-naphthoic acid: Similar structure but without the chloro group, affecting its chemical properties and reactivity.
8-Chloro-4-hydroxy-2-naphthoic acid: Lacks the amino group, which influences its biological activity.
Uniqueness
2-Naphthalenecarboxylic acid, 7-amino-8-chloro-4-hydroxy- is unique due to the presence of all three functional groups (amino, chloro, and hydroxy) on the naphthalene ring. This combination of functional groups provides the compound with distinctive chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H8ClNO3 |
|---|---|
Peso molecular |
237.64 g/mol |
Nombre IUPAC |
7-amino-8-chloro-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-10-7-3-5(11(15)16)4-9(14)6(7)1-2-8(10)13/h1-4,14H,13H2,(H,15,16) |
Clave InChI |
PRASGWWSYSGDPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C(=CC(=C2)C(=O)O)O)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)


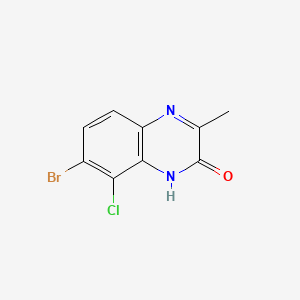
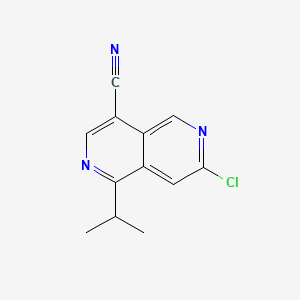
![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
